Anticancer agent 168

Description

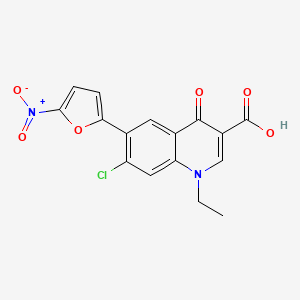

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11ClN2O6 |

|---|---|

Molecular Weight |

362.72 g/mol |

IUPAC Name |

7-chloro-1-ethyl-6-(5-nitrofuran-2-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H11ClN2O6/c1-2-18-7-10(16(21)22)15(20)9-5-8(11(17)6-12(9)18)13-3-4-14(25-13)19(23)24/h3-7H,2H2,1H3,(H,21,22) |

InChI Key |

DWXHUDQJCDWIQM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)C3=CC=C(O3)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanisms of Anticancer Agent 168: A Tale of Two Compounds

The designation "Anticancer Agent 168" is attributed to at least two distinct chemical entities with disparate mechanisms of action: a potent microtubule-disrupting agent, herein referred to as Compound 21b , and a DNA2 nuclease inhibitor, designated as Compound d16 . This guide provides an in-depth technical overview of the core mechanisms of action for both compounds, tailored for researchers, scientists, and drug development professionals.

Part 1: this compound (Compound 21b) - A Microtubule Network Disruptor

Compound 21b is a highly potent small molecule that targets the microtubule network, a critical component of the cytoskeleton involved in cell division, structure, and intracellular transport. By disrupting microtubule dynamics, Compound 21b induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.

Quantitative Data: Potency of Compound 21b

The inhibitory activity of Compound 21b has been quantified across various cancer cell lines, demonstrating significant potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 1.4 | [1] |

| A549 | Lung Cancer | 5.25 (µM) | [2] |

| PC-3 | Prostate Cancer | 8.7 ± 0.9 | [3] |

Mechanism of Action: Signaling Pathways

The disruption of the microtubule network by Compound 21b triggers a cascade of signaling events that converge on the apoptotic machinery. Key pathways implicated include the activation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (Erk1/2), and the Akt/mTOR pathway, alongside the modulation of the NF-κB signaling pathway.[4][5] This intricate signaling network ultimately leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay quantitatively measures the effect of inhibitory compounds on tubulin polymerization.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P)

-

Purified tubulin (>99%)

-

GTP solution

-

General Tubulin Buffer

-

Glycerol

-

Compound 21b (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader with excitation at 355 nm and emission at 460 nm

Procedure:

-

Preparation of Reagents:

-

Thaw all kit components on ice.

-

Prepare the tubulin reaction mix containing 2 mg/mL tubulin, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol in General Tubulin Buffer. Keep the mix on ice.[6]

-

Prepare serial dilutions of Compound 21b in General Tubulin Buffer. The final DMSO concentration should not exceed 2%.[7]

-

-

Assay Setup:

-

Initiation of Polymerization:

-

Add 50 µL of the cold tubulin reaction mix to each well to initiate polymerization.[6]

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity every 30 seconds for 90 minutes.[7]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) and the final polymer mass for each concentration of the inhibitor.

-

Calculate the IC50 value of Compound 21b by plotting the percentage of inhibition against the compound concentration.

-

Part 2: this compound (Compound d16) - A DNA2 Nuclease Inhibitor

Compound d16 is identified as a potent inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2), an essential enzyme involved in DNA replication and repair. By inhibiting the nuclease activity of DNA2, Compound d16 induces cell cycle arrest in the S-phase and triggers apoptosis, showing particular efficacy in cancer cells with mutant p53.[8][9]

Quantitative Data: Potency of Compound d16

Compound d16 has demonstrated significant antiproliferative activity, particularly in cancer cell lines harboring mutant p53.

| Cell Line | p53 Status | IC50 (µM) | Reference |

| MDAH-2774 | Mutant | ~10 | [9] |

| OVCAR3 | Mutant | ~10 | [9] |

| BT549 | Mutant | ~15 | [9] |

Note: The parent compound, C5, has a reported IC50 of 20 µM for inhibiting DNA2 nuclease activity.[10]

Mechanism of Action: Signaling Pathways

Inhibition of DNA2 by Compound d16 leads to an accumulation of DNA damage, which in turn activates the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. In cells with mutant p53, the ATR-mediated checkpoint response is often compromised, leading to synthetic lethality.[8] This disruption of DNA repair also synergizes with PARP inhibitors, enhancing cancer cell death.[8]

Experimental Protocol: DNA2 Nuclease Activity Assay

This protocol is for determining the inhibitory effect of compounds on the nuclease activity of DNA2 using a fluorescently labeled DNA substrate.

Materials:

-

Recombinant human DNA2 enzyme

-

Biotin-labeled flap DNA substrate

-

Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 100 mM NaCl, 0.25 mg/mL BSA)

-

Compound d16 (or other inhibitors) dissolved in DMSO

-

2X Stop Solution (95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)

-

Streptavidin-coated plates

-

Fluorescence plate reader

Procedure:

-

Substrate Preparation:

-

Anneal oligonucleotides to create the biotin-labeled flap DNA substrate.[8]

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing 500 fmol of the DNA substrate in the reaction buffer.[8]

-

Add recombinant DNA2 enzyme to a final concentration of 10 nM.[8]

-

Add Compound d16 to the desired final concentration (e.g., 20 µM). For the control, add an equivalent volume of DMSO.[8]

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for 10 minutes.[8]

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of 2X Stop Solution.[8]

-

-

Detection of Nuclease Activity:

-

Transfer the reaction products to a streptavidin-coated plate and incubate to allow the biotin-labeled DNA to bind.

-

Wash the plate to remove unbound DNA.

-

Add a fluorescent DNA-intercalating dye.

-

Measure the fluorescence intensity using a plate reader. A decrease in fluorescence compared to the control indicates nuclease activity (cleavage of the substrate).

-

-

Data Analysis:

-

Calculate the percentage of DNA2 nuclease inhibition for each concentration of Compound d16.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

This guide provides a foundational understanding of the distinct mechanisms of action for the two compounds identified as "this compound." Further research into the nuanced signaling interactions and in vivo efficacy of these agents will be crucial for their potential translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to the DNA2 Inhibitor Compound d16: A Novel Agent for Synthetic Lethality in Mutant p53 Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel DNA2 inhibitor, compound d16. This document details its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its characterization. The information is intended for researchers and professionals in the fields of oncology, drug discovery, and molecular biology.

Introduction

DNA replication and repair are critical processes for cell survival, and their dysregulation is a hallmark of cancer. DNA2 (DNA replication helicase/nuclease 2) is a key enzyme involved in the maintenance of genome stability through its roles in DNA replication, DNA double-strand break (DSB) repair, and telomere maintenance.[1] Notably, DNA2 is frequently overexpressed in cancer cells, particularly those harboring mutations in the tumor suppressor gene p53 (TP53).[2][3] This overexpression is associated with advanced disease and poor patient outcomes, making DNA2 an attractive therapeutic target.[2]

Compound d16 is a recently identified small molecule inhibitor of DNA2.[4][5] It was developed through a computational, structure-based approach to identify analogs of the known DNA2 inhibitor C5 with improved potency and drug-like properties.[6] Preclinical studies have demonstrated that d16 exhibits significant antitumor activity, particularly in cancer cells with mutant p53.[4][5] Furthermore, d16 has been shown to synergize with PARP inhibitors, offering a promising therapeutic strategy for a broader range of cancers beyond those with BRCA mutations.[2][5]

Core Compound Details: d16

While the exact chemical structure of d16 has not been publicly disclosed in the primary literature, it is described as an analog of the DNA2 inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid).[6] The development of d16 involved optimizing the structure of C5 to enhance its interaction with the DNA-binding site (Site 1) of the DNA2 enzyme.[6] Molecular docking studies indicate that d16 has a more favorable position within this pocket, leading to a greater interference with the binding of DNA to DNA2.[6] This improved binding is believed to contribute to its enhanced potency compared to C5.[6]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of d16 is the inhibition of the DNA2 nuclease/helicase enzyme.[6] By binding to a key DNA-binding motif, d16 prevents the enzyme from engaging with its DNA substrate, thereby inhibiting its function in DNA repair and replication.[6] This inhibition has several downstream consequences, particularly in cancer cells with specific genetic backgrounds.

-

Impairment of Homologous Recombination (HR) Repair: DNA2 plays a crucial role in the resection of DNA ends at DSBs, a critical step for initiating HR repair.[4][5] Inhibition of DNA2 by d16 impairs this process, leading to a deficiency in HR.[4]

-

Synthetic Lethality with PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in HR, such as those with BRCA1/2 mutations. By inducing an HR-deficient state, d16 sensitizes cancer cells to PARP inhibitors, creating a synthetic lethal interaction that leads to cell death.[2][5] This is significant as it could extend the utility of PARP inhibitors to a wider range of tumors that are proficient in HR.[2]

-

Exploiting Mutant p53-Associated Vulnerabilities: Cancer cells with mutant p53 have a partially defective ATR signaling pathway, making them more reliant on other DNA repair pathways, including those involving DNA2.[4][5] By inhibiting DNA2, d16 exploits this vulnerability, leading to S-phase cell cycle arrest and apoptosis in mutant p53-harboring cancer cells.[6]

Below is a diagram illustrating the proposed signaling pathway and mechanism of action for d16.

References

- 1. [PDF] DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors | Semantic Scholar [semanticscholar.org]

- 2. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target of Anticancer Agent 168 (d16): A Technical Guide to its Identification and Validation

For Immediate Release

This technical guide provides an in-depth overview of the target identification and validation of the novel anticancer agent 168, also known as compound d16. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical validation of this promising therapeutic candidate. Agent 168 has been identified as a potent inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2), exhibiting synthetic lethality in cancers harboring mutant p53 (mutp53).[1][2][3]

Core Findings:

-

Target Identification: this compound (d16) directly targets the nuclease activity of DNA2.[2][4]

-

Mechanism of Action: By inhibiting DNA2, agent 168 disrupts DNA end resection, a critical step in homologous recombination (HR) repair. This leads to an accumulation of DNA damage and subsequent cell cycle arrest, primarily in the S-phase, and induction of apoptosis.[1][2][3]

-

Synthetic Lethality: The agent demonstrates a synthetic lethal interaction with mutant p53. Cancers with mutp53 often have a partially defective ATR-mediated DNA damage response, making them more reliant on DNA2 for survival and thus more vulnerable to its inhibition.[2][3]

-

Therapeutic Potential: Agent 168 shows significant anticancer activity in preclinical models, including overcoming chemotherapy resistance. Furthermore, it acts synergistically with PARP inhibitors, expanding their potential use beyond BRCA-mutated cancers.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from preclinical studies of this compound (d16).

Table 1: In Vitro Efficacy of this compound (d16)

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Notes |

| MDAH-2774 | Ovarian Cancer | mutp53 | ~5 | Data extracted from proliferation assays after 72-hour treatment.[2] |

| BT549 | Breast Cancer | mutp53 | ~5 | Data extracted from proliferation assays after 72-hour treatment.[2] |

| H1299-mutp53 | Lung Carcinoma | mutp53 (R175H/R273H) | Lower than p53-null | Expression of mutp53 in p53-null cells increased sensitivity to d16.[2] |

| H1299-vector | Lung Carcinoma | p53-null | Higher than mutp53 | p53-null cells were less sensitive to d16 treatment.[2] |

Table 2: In Vivo Efficacy of this compound (d16) in Ovarian Cancer Xenograft Model

| Treatment Group | Dosage and Administration | Mean Tumor Volume Reduction | Notes |

| Vehicle Control | DMSO, intraperitoneal injection | N/A | MDAH-2774 xenograft model in NSG mice.[5] |

| Agent 168 (d16) | 30 mg/kg, intraperitoneally, twice a week for one month | Statistically significant | Treatment with d16 effectively reduced tumor growth and final tumor weight compared to the vehicle control.[2][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound (d16) and a general workflow for its validation.

Caption: Signaling pathway of this compound (d16).

Caption: Experimental workflow for validating Agent 168.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound (d16).

Cell Viability Assay (MTT Assay)

This assay determines the effect of agent 168 on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., MDAH-2774, BT549) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[6][7]

-

Compound Treatment: Cells are treated with increasing concentrations of this compound (d16) for 72 hours.[2]

-

MTT Incubation: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[7][8]

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[10]

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with agent 168, providing a measure of long-term cytotoxicity.

-

Cell Seeding: A single-cell suspension is prepared, and a specific number of cells (e.g., 500-1000 cells) are seeded into 6-well plates.[11][12]

-

Compound Treatment: After overnight adherence, cells are treated with various concentrations of agent 168 for 24 hours.

-

Incubation: The drug-containing medium is replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.[11]

-

Colony Staining and Counting: Colonies are fixed with methanol and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted manually or using an automated colony counter.[11][13]

-

Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment condition relative to the untreated control.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle following treatment with agent 168.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with agent 168 at a specific concentration (e.g., 5 µM) for a defined period (e.g., 72 hours).[2]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[9][14]

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.[14][15]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[9][15]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

-

Cell Treatment: Cells are treated with agent 168 as described for the cell cycle analysis.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[16]

-

Staining: Cells are incubated with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.[17]

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.[16]

In Vivo Ovarian Cancer Xenograft Study

This protocol evaluates the antitumor efficacy of agent 168 in a mouse model.

-

Cell Implantation: MDAH-2774 human ovarian cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[18][19]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and vehicle control groups.[20]

-

Drug Administration: Agent 168 is administered intraperitoneally at a dose of 30 mg/kg twice a week for one month. The control group receives the vehicle (DMSO).[5]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).[5][20]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis such as immunohistochemistry (e.g., for Ki-67 and cleaved PARP1).[2][5]

References

- 1. "DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with M" by Helena Folly-Kossi, Joshua D Graves et al. [digitalcommons.library.tmc.edu]

- 2. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA repair helicases: from mechanistic understanding to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of anticancer agents on cell viability, proliferative activity and cytokine production of peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Synthetic Lethality: A Technical Guide to Anticancer Agent 168 in Mutant p53 Tumors

For Immediate Release

This technical guide provides an in-depth analysis of Anticancer agent 168 (also known as compound d16), a novel DNA2 nuclease inhibitor, and its therapeutic potential in cancers harboring mutations in the tumor suppressor gene p53 (mutp53). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and precision medicine.

Executive Summary

Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to therapeutic resistance and poor prognosis. This compound (d16) emerges as a promising therapeutic strategy by exploiting a synthetic lethal interaction in mutp53-bearing cancer cells. This guide will detail the mechanism of action, quantitative efficacy, and experimental protocols associated with the investigation of agent 168, providing a comprehensive resource for its preclinical evaluation.

Mechanism of Action: Exploiting a Vulnerability in mutp53 Cancers

This compound is a potent inhibitor of DNA2 (DNA replication helicase/nuclease 2).[1] Its anticancer activity in the context of mutp53 stems from a unique cellular dependency. Mutant p53 proteins can bind to and attenuate the function of TopBP1, a critical activator of the ATR kinase, which is a central player in the DNA damage response.[2][3] This partial impairment of the ATR pathway makes cancer cells with mutp53 highly reliant on a TopBP1-independent ATR activator, DNA2, for survival.[2][3]

By inhibiting DNA2, agent 168 severely cripples the already compromised DNA damage response in mutp53-bearing cells, leading to an accumulation of DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis.[1][3] This targeted approach creates a synthetic lethal phenotype, where the combination of mutp53 and DNA2 inhibition is selectively toxic to cancer cells while sparing normal cells with wild-type p53.

Furthermore, DNA2 plays a role in homologous recombination (HR), a key DNA double-strand break repair pathway.[2][3] Inhibition of DNA2 by agent 168 can therefore sensitize cancer cells to other therapies, notably PARP inhibitors, expanding their potential use beyond BRCA-mutated tumors.[2][3][4]

Below is a diagram illustrating the proposed signaling pathway.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (d16) in a panel of human cancer cell lines with varying p53 status. The data is extracted from the primary research publication by Folly-Kossi et al. (2023).

| Cell Line | Cancer Type | p53 Status | IC50 (µM) of d16 |

| MDAH-2774 | Ovarian | Mutant (R273H) | 1.5 |

| OVCAR-3 | Ovarian | Mutant (R248Q) | 2.1 |

| SKOV-3 | Ovarian | Null | 5.8 |

| A2780 | Ovarian | Wild-Type | >10 |

| MDA-MB-231 | Breast | Mutant (R280K) | 2.5 |

| MDA-MB-468 | Breast | Mutant (R273H) | 1.8 |

| MCF-7 | Breast | Wild-Type | >10 |

| HCT116 | Colon | Wild-Type | >10 |

| HCT116 p53-/- | Colon | Null | 6.2 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature investigating this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (d16) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

-

Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates.

-

Compound Treatment: Treat the cells with various concentrations of d16 for 24 hours.

-

Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Western Blot Analysis

This protocol is used to detect changes in protein expression levels following treatment with agent 168.

-

Cell Lysis: Treat cells with d16 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, γH2AX, p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of mutp53-bearing cancer cells (e.g., 1 x 10^6 MDAH-2774 cells) into the flank of immunodeficient mice (e.g., NSG mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, intraperitoneally, twice a week) or vehicle control.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Conclusion

This compound (d16) represents a targeted therapeutic strategy for a significant population of cancer patients with mutp53 tumors. Its mechanism of action, centered on the synthetic lethal inhibition of DNA2 in the context of a partially compromised ATR pathway, provides a strong rationale for its continued development. The data presented in this guide underscore its potent in vitro activity and in vivo efficacy. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of this promising anticancer agent.

References

- 1. DNA repair helicases: from mechanistic understanding to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with M" by Helena Folly-Kossi, Joshua D Graves et al. [digitalcommons.library.tmc.edu]

- 3. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Technical Guide: Anticancer Agent 168 (d16) for Overcoming Chemotherapy Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer agent 168, also known as compound d16, is a novel small molecule inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2). This agent has demonstrated significant potential in overcoming chemotherapy resistance, particularly in cancers harboring mutant p53 (mutp53). By targeting the DNA2 nuclease, agent 168 induces S-phase cell cycle arrest and apoptosis. Furthermore, its ability to impair homologous recombination (HR) repair pathways creates a synthetic lethal interaction with PARP inhibitors, expanding their therapeutic utility to BRCA-proficient tumors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of the key signaling pathways involved.

Mechanism of Action

This compound functions as a potent inhibitor of the DNA2 nuclease. DNA2 is a critical enzyme involved in DNA replication and repair, particularly in the processing of DNA double-strand breaks (DSBs) for homologous recombination.[1] In cancer cells, especially those with mutant p53, there is often an over-reliance on specific DNA repair pathways for survival.

In Mutant p53 Cancers:

Mutant p53 can attenuate the function of the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway, a key regulator of the DNA damage response.[1] This partial defect in ATR function makes cancer cells more dependent on other DNA repair mechanisms, including the one involving DNA2. By inhibiting DNA2, agent 168 exacerbates this vulnerability, leading to unresolved DNA damage, cell cycle arrest in the S-phase, and subsequent apoptosis.[1][2]

Synthetic Lethality with PARP Inhibitors:

DNA2 plays a crucial role in the resection of DNA ends at DSBs, a necessary step for initiating homologous recombination repair.[3] By inhibiting DNA2, agent 168 disrupts this repair pathway. In parallel, PARP (Poly (ADP-ribose) polymerase) inhibitors block the repair of single-strand DNA breaks. When both pathways are inhibited, the accumulation of unrepaired DNA damage becomes catastrophic for the cancer cell, leading to cell death. This synthetic lethal approach is particularly promising for treating cancers that are proficient in homologous recombination (i.e., not having BRCA1/2 mutations) and therefore typically resistant to PARP inhibitors alone.[3][4]

Quantitative Data

The efficacy of this compound (d16) has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cell Viability (IC50 Values)

While specific IC50 values for d16 are not explicitly detailed in the primary publication by Folly-Kossi et al., the study indicates a dose-dependent inhibition of cell proliferation in various cell lines at micromolar concentrations.[2] For the related DNA2 inhibitor, C5, IC50 values have been reported, giving an indication of the concentration range for this class of compounds.[5]

| Cell Line | Cancer Type | IC50 of C5 (µM) |

| MCF7 | Breast Cancer | ~20 |

| HCT116 | Colon Cancer | ~7-70 |

| U2OS | Osteosarcoma | ~7-70 |

Data for the related DNA2 inhibitor C5, as specific IC50 values for d16 were not found in the searched literature.[5]

Table 2: Induction of Apoptosis

Agent 168 (d16) modestly induces apoptosis in a dose-dependent manner. The Caspase-Glo 3/7 assay was used to quantify the activation of effector caspases 3 and 7, key mediators of apoptosis.

| Cell Line | Treatment (21 hours) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |

| MDA-MB-468 | d16 (5 µM) | ~1.5 |

| d16 (10 µM) | ~2.0 | |

| MDAH-2774 | d16 (5 µM) | ~1.8 |

| d16 (10 µM) | ~2.5 |

Data derived from Folly-Kossi H, et al. Cancer Res Commun. 2023.[2]

Table 3: In Vivo Efficacy in Ovarian Cancer Xenograft Model

The antitumor activity of d16 was assessed in an MDAH-2774 ovarian cancer xenograft model in NSG mice.

| Treatment Group | Dosage | Mean Tumor Volume Reduction vs. Vehicle (at 1 month) | Mean Final Tumor Weight Reduction vs. Vehicle |

| d16 | 30 mg/kg (i.p., twice weekly) | Statistically Significant (P < 0.05) | Statistically Significant |

| d16 | 15 mg/kg (i.p., twice weekly) | Statistically Significant (P < 0.01) | Not specified |

Data derived from Folly-Kossi H, et al. Cancer Res Commun. 2023.[6][7]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (d16) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Quantification (Caspase-Glo 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, which are key executioners of apoptosis.

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound (d16) or vehicle control for the desired time (e.g., 21 hours).

-

Reagent Preparation: Reconstitute the Caspase-Glo 3/7 substrate with the provided buffer to create the Caspase-Glo 3/7 Reagent.

-

Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes in the dark.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the protein concentration in each well to determine the relative caspase-3/7 activity.

Homologous Recombination Efficiency (Traffic Light Reporter - TLR Assay)

This assay quantitatively measures the efficiency of homologous recombination (HR) in living cells.[8]

-

Cell Line: Utilize a cell line that has a stably integrated "traffic light" reporter cassette. This cassette typically consists of a mutated, non-functional GFP gene containing a recognition site for the I-SceI endonuclease, followed by an out-of-frame mCherry gene.[8]

-

Transfection: Co-transfect the cells with an expression plasmid for the I-SceI endonuclease and a donor DNA template (a corrected version of the GFP sequence).

-

Compound Treatment: Treat the transfected cells with this compound (d16) or a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for DNA repair to occur.

-

Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer.

-

GFP-positive cells: Indicate successful homologous recombination, as the mutated GFP gene has been repaired using the donor template.

-

mCherry-positive cells: Indicate repair by non-homologous end joining (NHEJ), which often introduces insertions or deletions that can bring the mCherry gene into the correct reading frame.

-

-

Data Analysis: Quantify the percentage of GFP-positive and mCherry-positive cells to determine the relative efficiency of HR and NHEJ in the presence and absence of the drug.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]

- 5. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 7. researchgate.net [researchgate.net]

- 8. AID 1159543 - Traffic light reporter (TLR) assay measuring homologous recombination efficiencies in human U2OS cells - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Anticancer Agent 168 (d16): A Technical Guide to its Impact on Cellular Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by the novel anticancer agent 168, also known as compound d16. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.

Executive Summary

This compound (d16) is a potent and selective inhibitor of DNA2 (DNA nuclease/helicase 2), an enzyme crucial for DNA replication and repair.[1][2][3] This agent demonstrates significant anticancer activity, particularly in tumors harboring mutations in the TP53 gene (mutp53).[2][4][5] Its mechanism of action revolves around the induction of synthetic lethality by crippling the DNA damage response in cancer cells that are already partially compromised. Furthermore, d16 exhibits a synergistic effect with PARP inhibitors, expanding their potential therapeutic reach.[4][6][7] This guide will detail the mechanism of action, affected cellular pathways, quantitative effects, and the experimental protocols used to elucidate these findings.

Mechanism of Action: Targeting the DNA2 Nuclease

The primary molecular target of this compound (d16) is the DNA2 nuclease/helicase. DNA2 plays a critical role in several DNA metabolic processes, including Okazaki fragment processing during lagging strand synthesis, DNA double-strand break (DSB) end resection required for homologous recombination (HR) repair, and the restart of stalled replication forks.[8][9]

In cancers with mutant p53, the ATR-Chk1 signaling pathway, a major checkpoint in the DNA damage response, is often partially attenuated.[2] These cancer cells become highly dependent on alternative, TopBP1-independent ATR activation pathways, one of which is mediated by DNA2.[2] By inhibiting DNA2, this compound (d16) effectively shuts down this compensatory pathway, leading to a catastrophic failure of the DNA damage response and subsequent cell death.[2][5] This selective vulnerability creates a synthetic lethal interaction in mutp53-bearing cancers.[2][4]

Cellular Pathways Affected by this compound (d16)

Cell Cycle Arrest at S-Phase

Treatment with this compound (d16) leads to a significant arrest of the cell cycle, predominantly in the S-phase.[1][2][3] This is a direct consequence of DNA2 inhibition, which disrupts DNA replication and triggers the S-phase checkpoint. The accumulation of unresolved replication intermediates and DNA damage prevents cells from progressing into the G2 and M phases.

Induction of Apoptosis

The overwhelming DNA damage and replication stress induced by d16 ultimately trigger the intrinsic apoptotic pathway. The inability of the cancer cells to repair the DNA lesions and resolve the stalled replication forks leads to the activation of pro-apoptotic signals, culminating in programmed cell death.

Inhibition of Homologous Recombination (HR) Repair

This compound (d16) inhibits the end resection of DNA double-strand breaks, a critical step in homologous recombination (HR) repair that is mediated by DNA2.[2][6] This impairment of HR renders cancer cells highly sensitive to DNA damaging agents and creates a synthetic lethal relationship with the inhibition of Poly (ADP-ribose) polymerase (PARP). This synergy is particularly relevant for extending the utility of PARP inhibitors to tumors that are not deficient in BRCA1/2.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (d16) as reported in preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound (d16)

| Cell Line | p53 Status | IC50 (µM) |

| OVCAR3 | Mutant | Data not available |

| OVCAR4 | Mutant | Data not available |

| OVCAR5 | Wild-type | Data not available |

| KURAMOCHI | Mutant | Data not available |

| PEO1 | Wild-type | Data not available |

Note: Specific IC50 values were not available in the provided search results. The table structure is provided for when such data becomes available.

Table 2: Effect of this compound (d16) on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in S-Phase |

| Mutant p53 Cancer Cells | Control | Baseline |

| Mutant p53 Cancer Cells | d16 | Significant Increase |

Note: The primary research indicates a significant increase in the S-phase population upon d16 treatment, though specific percentages were not available in the abstracts.

Table 3: Synergistic Effects of this compound (d16) with PARP Inhibitors

| Cancer Cell Type | Combination Index (CI) |

| BRCA-proficient Ovarian Cancer | Synergistic (CI < 1) |

| BRCA-proficient Breast Cancer | Synergistic (CI < 1) |

Note: The combination of d16 and PARP inhibitors has been shown to be synergistic, as indicated by a Combination Index (CI) of less than 1. Specific CI values were not provided in the search results.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound (d16).

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (d16) for 72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with this compound (d16) at a specified concentration for 24-48 hours.

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with this compound (d16) for a specified time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified.

In Vivo Xenograft Model

-

Tumor Implantation: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., ovarian cancer cells with mutant p53).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound (d16) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth curves are plotted, and the statistical significance of the difference between the treatment and control groups is determined.

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors | Semantic Scholar [semanticscholar.org]

- 6. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]

- 8. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA2 in Chromosome Stability and Cell Survival—Is It All about Replication Forks? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Anticancer Agent 168 (d16) In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of Anticancer Agent 168 (compound d16), a potent DNA2 nuclease inhibitor. This agent has demonstrated significant anticancer activities, particularly in cancer cells with mutant p53, by inducing S-phase cell cycle arrest and apoptosis.

Mechanism of Action at a Glance

This compound (d16) is a small molecule inhibitor of DNA2, a key enzyme involved in DNA replication and repair.[1][2] By inhibiting DNA2, agent 168 disrupts these critical cellular processes, leading to an accumulation of DNA damage. This triggers cell cycle arrest, primarily in the S-phase, and subsequently induces programmed cell death (apoptosis).[1][2] This mechanism is particularly effective in cancer cells harboring mutant p53, creating a synthetic lethal interaction.

References

Application Notes and Protocols: Anticancer Agent 168

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer Agent 168 is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and resistance to therapy in a wide range of human cancers. By targeting key nodes in this pathway, this compound offers a promising avenue for therapeutic intervention. These application notes provide detailed protocols for assessing the sensitivity of various cancer cell lines to this compound and characterizing its mechanism of action.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway. This leads to the induction of cell cycle arrest and apoptosis in sensitive cancer cell lines. The agent's activity can be quantitatively measured by assessing cell viability and target protein phosphorylation.

Figure 1: PI3K/Akt/mTOR Signaling Pathway inhibited by this compound.

Cell Lines Sensitive to this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour treatment period. Sensitivity is correlated with the activation status of the PI3K/Akt/mTOR pathway.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 85 |

| PC-3 | Prostate Cancer | 120 |

| U-87 MG | Glioblastoma | 150 |

| A549 | Lung Carcinoma | 800 |

| HCT116 | Colorectal Carcinoma | 650 |

Table 1: IC50 values of this compound in various cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

Figure 2: General workflow for assessing cell sensitivity to this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted agent. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 2-4 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Figure 3: Logical flow diagram illustrating the mechanism of action of this compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| High IC50 variability | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. |

| Cell line instability or contamination. | Perform cell line authentication and check for mycoplasma. | |

| Weak Western blot signal | Insufficient protein loading. | Increase the amount of protein loaded per lane. |

| Ineffective antibody. | Optimize antibody concentration and incubation time. | |

| No apoptotic effect | Cell line is resistant. | Use a sensitive cell line as a positive control. |

| Insufficient drug concentration or incubation time. | Increase the concentration and/or treatment duration. |

Table 2: Common troubleshooting tips.

Ordering Information

| Product | Catalog No. | Size |

| This compound | AG-168-1 | 1 mg |

| AG-168-5 | 5 mg |

For further information or technical support, please contact our technical service department.

Administration of Anticancer Agent 168 in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of two distinct compounds referred to as "Anticancer Agent 168" in preclinical animal models. Due to the existence of multiple compounds with similar nomenclature, it is crucial to distinguish between them based on their mechanism of action. This document focuses on:

-

This compound (d16): A DNA2 nuclease inhibitor with synthetic lethality in cancers harboring mutant p53.

-

Anticancer Agent MBQ-168: A Rac/Cdc42 inhibitor targeting cancer cell migration, proliferation, and survival.

Section 1: this compound (d16) - DNA2 Inhibitor

This compound (also known as compound d16) is an inhibitor of DNA2, a nuclease involved in DNA replication and repair.[1][2] Its mechanism confers synthetic lethality in cancer cells with mutant p53, making it a promising agent for targeted therapy.[3][4] In such cancers, a partially defective ATR function renders the cells more vulnerable to inhibitors of other ATR activators like DNA2.[3] Administration of d16 leads to S-phase cell-cycle arrest and apoptosis.[1][2]

Quantitative Data Summary

| Parameter | Value | Animal Model | Tumor Type | Reference |

| Dosage | 30 mg/kg | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] |

| 15 mg/kg | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] | |

| Administration Route | Intraperitoneal (IP) Injection | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] |

| Dosing Schedule | Twice a week | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] |

| Treatment Duration | 1 month | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] |

| Efficacy | Significant reduction in tumor volume and weight | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] |

| Biomarkers | Increased γH2AX and PARP1 cleavage in tumors | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] |

Signaling Pathway and Experimental Workflow

Experimental Protocol

Objective: To evaluate the in vivo efficacy of this compound (d16) in an ovarian cancer xenograft model.

Materials:

-

This compound (d16)

-

Vehicle control (e.g., DMSO, saline)

-

MDAH-2774 human ovarian cancer cells

-

Female NOD scid gamma (NSG) mice, 6-8 weeks old

-

Matrigel (or similar)

-

Sterile syringes and needles (27G or similar)

-

Calipers

-

Animal balance

-

Reagents for immunohistochemistry (IHC) and Western blot

Procedure:

-

Cell Culture and Implantation:

-

Culture MDAH-2774 cells under standard conditions.

-

Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each NSG mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize mice into treatment and control groups.

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound (d16) in a suitable solvent (e.g., DMSO).

-

On the day of injection, dilute the stock solution to the final desired concentrations (15 mg/kg and 30 mg/kg) with a sterile vehicle.

-

Administer the prepared drug solution or vehicle control via intraperitoneal (IP) injection.

-

The dosing schedule is twice a week for a total duration of four weeks.[5]

-

-

Efficacy and Toxicity Assessment:

-

Continue to monitor tumor volume throughout the study.

-

Measure the body weight of each mouse twice a week to assess toxicity.[5]

-

-

Endpoint and Tissue Collection:

-

At the end of the 4-week treatment period, euthanize the mice according to approved institutional guidelines.

-

Excise the tumors and record their final weight.[5]

-

Fix a portion of the tumor tissue in formalin for histological and IHC analysis (H&E, Ki-67, cleaved PARP1).[5]

-

Snap-freeze another portion of the tumor tissue in liquid nitrogen for Western blot analysis (γH2AX, PARP1).[5]

-

Section 2: Anticancer Agent MBQ-168 - Rac/Cdc42 Inhibitor

MBQ-168 is a small molecule inhibitor of the Rho GTPases Rac1 and Cdc42, which are key regulators of the actin cytoskeleton, cell migration, and cell cycle progression.[6][7] By inhibiting these proteins, MBQ-168 effectively reduces cancer cell viability, induces apoptosis, and blocks cell migration, leading to a significant reduction in tumor growth and metastasis in preclinical models of breast cancer.[7][8]

Quantitative Data Summary

| Parameter | Value | Animal Model | Tumor Type | Reference |

| Dosage | 5 mg/kg Body Weight (BW) | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [1][6] |

| Administration Route | Intraperitoneal (IP) Injection | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [1][6] |

| Vehicle | 12.5% ethanol, 12.5% Cremophor, 75% 1X PBS | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [1][6] |

| Dosing Schedule | 5 times a week | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [1] |

| Treatment Duration | 53 days | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [1][6] |

| Efficacy | ~90% inhibition in tumor growth | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [6][7] |

| Significant inhibition of metastasis to lung, liver, and kidneys | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [6] | |

| Toxicity | No significant changes in mouse body weight, AST, or ALT levels | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [9] |

Signaling Pathway and Experimental Workflow

Experimental Protocol

Objective: To evaluate the in vivo efficacy of Anticancer Agent MBQ-168 on primary tumor growth and metastasis in a HER2+ breast cancer model.

Materials:

-

Anticancer Agent MBQ-168

-

Vehicle components: Ethanol, Cremophor, 1X PBS (pH 7.4)

-

GFP-HER2-BM metastatic breast cancer cells

-

Female severe combined immunodeficient (SCID) mice, 3-4 weeks old

-

Sterile syringes and needles

-

In vivo imaging system for fluorescence

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Cell Culture and Implantation:

-

Culture GFP-HER2-BM cells under standard conditions.

-

Harvest and resuspend cells in sterile PBS.

-

Anesthetize SCID mice and implant the cells into the mammary fat pad.

-

-

Tumor Growth Monitoring:

-

Drug Preparation and Administration:

-

Prepare the vehicle by mixing 12.5% ethanol, 12.5% Cremophor, and 75% 1X PBS (pH 7.4).[6]

-

Dissolve MBQ-168 in the vehicle to a final concentration that allows for a 5 mg/kg body weight dosage in a 100 µL injection volume.[6]

-

Administer 100 µL of the prepared drug solution or vehicle control via intraperitoneal (IP) injection.[6]

-

The dosing schedule is five times per week for 53 days.[1]

-

-

Efficacy and Toxicity Assessment:

-

Endpoint and Tissue Collection:

-

At the end of the 53-day treatment period, euthanize the mice.[6]

-

Perform a cardiac puncture to collect blood for plasma analysis of toxicity markers (AST, ALT).[9]

-

Excise the primary tumor and organs such as the lungs, liver, and kidneys.[6]

-

Image the whole organs under fluorescence to quantify metastatic foci.[6]

-

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Novel Derivatives of MBQ-167, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Section 1: Anticancer Agent 168 (Microtubule Disruptor)

An important clarification regarding "Anticancer agent 168" is that this designation is not unique and has been attributed to several distinct investigational compounds with different mechanisms of action. This document provides detailed application notes and protocols for each identified agent, organized into separate sections to prevent ambiguity. Researchers should refer to the section corresponding to the specific molecular agent they are investigating.

Application Notes

This compound, also identified as compound 21b, is a potent small molecule that functions as a microtubule network disruptor.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, which leads to the disassembly of the microtubule cytoskeleton in tumor cells. This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[1] Preclinical studies have demonstrated significant growth-inhibitory effects in various cancer cell lines, with a particularly high potency observed in MCF-7 breast cancer cells.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound (Microtubule Disruptor)

| Cell Line | Cancer Type | IC50 Value | Reference |

| MCF-7 | Breast Cancer | 1.4 nM | [1][2] |

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of the agent's mechanism.

Mandatory Visualization

Caption: Signaling pathway of this compound (Microtubule Disruptor).

Section 2: this compound (DNA2 Inhibitor)

Application Notes

This compound, also known as compound d16, is an inhibitor of DNA2 (DNA replication helicase/nuclease 2).[3][4] This agent has shown promising anticancer activities, particularly in cancers harboring mutations in the p53 tumor suppressor gene.[3][4] By inhibiting DNA2, the compound induces DNA damage and cell cycle arrest, primarily at the S-phase.[3] This leads to the induction of apoptosis and can help overcome resistance to conventional chemotherapies in mutp53-bearing cancers.[3][4]

Data Presentation

Table 2: In Vitro Efficacy and In Vivo Studies of this compound (DNA2 Inhibitor)

| Study Type | Model | Metric | Value/Observation | Reference |

| In Vitro | mutp53-bearing cancers | Cell Cycle | S-phase arrest | [3] |

| In Vitro | mutp53-bearing cancers | Apoptosis | Induced | [3][4] |

Note: Specific quantitative data such as IC50 values in various cell lines and detailed in vivo dosing and toxicity data are not specified in the provided search results.

Experimental Protocols

1. S-Phase Cell Cycle Arrest Analysis

This protocol is designed to confirm the induction of S-phase arrest by the DNA2 inhibitor.

-

Cell Synchronization (Optional): For a more defined analysis, cells can be synchronized at the G1/S boundary using methods like a double thymidine block.

-

Compound Treatment: Treat cells with various concentrations of this compound (DNA2 Inhibitor) for a predetermined time course (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Stain cells with a DNA-binding dye such as propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: An increase in the proportion of cells in the S-phase population indicates S-phase arrest.

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis.

-

Cell Treatment: Treat cells with this compound (DNA2 Inhibitor) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualization

Caption: Mechanism of action for this compound (DNA2 Inhibitor).

Section 3: ABM-168 (MEK Inhibitor)

Application Notes

ABM-168 is a novel, highly selective, allosteric inhibitor of MEK1/2, which are key components of the MAPK signaling pathway.[5] This pathway is frequently dysregulated in various cancers due to mutations in upstream genes like BRAF and RAS.[5] By blocking MEK, ABM-168 inhibits cell proliferation and induces apoptosis in cancer cells with these mutations.[5] A significant feature of ABM-168 is its high water solubility and ability to penetrate the blood-brain barrier, making it a promising candidate for treating primary brain tumors and brain metastases.[5]

Data Presentation

Table 3: In Vitro and In Vivo Efficacy of ABM-168

| Study Type | Model | Dose/Concentration | Outcome | Reference |

| In Vitro | BRAF/RAS/NF1 mutant cancer cell lines (A375, Colo-829, HT-29, MiaPaca-2, LN-229) | <30nM | High anti-proliferation activity (IC50) | [5] |

| In Vivo | A375-luc intracardiac melanoma metastatic model | 2 mg/kg PO BID | 95.5% decrease in BLI% on Day 28 | [5] |

| In Vivo | LN229 glioblastoma orthotopic model | 5-10 mg/kg PO QD | 68% decrease in BLI% in the brain on Day 49 | [5] |

Note: GLP toxicity studies in rats and dogs have been completed, but specific toxicity data is not detailed.[5]

Experimental Protocols

1. Western Blot for MAPK Pathway Inhibition

This protocol assesses the on-target activity of ABM-168 by measuring the phosphorylation of ERK, the downstream target of MEK.

-

Cell Lysis: Treat cancer cells with ABM-168 for a short period (e.g., 1-2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-ERK/total ERK ratio indicates MEK inhibition.

2. Orthotopic Brain Tumor Model in Mice

This protocol evaluates the in vivo efficacy of ABM-168 against brain tumors.

-

Cell Implantation: Stereotactically implant human glioblastoma cells (e.g., LN229) into the brains of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (BLI) if the cells are luciferase-tagged.

-

Drug Administration: Once tumors are established, treat the mice with ABM-168 via oral gavage (PO) at the desired dose and schedule. Include a vehicle control group.

-

Efficacy Assessment: Measure tumor volume (via BLI) and overall survival.

-

Toxicity Monitoring: Monitor animal body weight and general health as indicators of toxicity.

Mandatory Visualization

Caption: ABM-168 inhibits the MAPK signaling pathway.

Section 4: LM-168 (Anti-CTLA4 Antibody)

Application Notes

LM-168 is a next-generation anti-CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4) monoclonal antibody. It is designed to block the inhibitory signal of CTLA-4, thereby enhancing T-cell activation and promoting an anti-tumor immune response. Preclinical studies suggest that LM-168 has a favorable safety profile with reduced toxicity compared to first-generation anti-CTLA-4 antibodies like ipilimumab, while maintaining comparable or superior anti-tumor efficacy.[6] It has shown synergistic effects when combined with anti-PD-1 antibodies.[6]

Data Presentation

Table 4: Preclinical Efficacy and Toxicity of LM-168

| Study Type | Model | Dose | Outcome | Reference |

| In Vitro | huCTLA4-CHOK1 cells | EC50 = 1.56 nM | Potent ANP-dependent binding affinity | [6] |

| In Vivo | MC38 syngeneic model (hCTLA4 knock-in) | 10 mg/kg | 102.6% Tumor Growth Inhibition (TGI) | [6] |

| In Vivo | CT26 syngeneic model | 3 mg/kg | 67.2% TGI (comparable to ipilimumab) | [6] |

| In Vivo | MCA205 syngeneic model (combo with anti-PD-1) | Not specified | 98.4% TGI | [6] |

| Toxicity | 4-week repeat-dose in SD rats and rhesus monkeys | 248 mg/kg | Highest non-severely toxic dose | [6] |

Experimental Protocols

1. In Vivo Syngeneic Mouse Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of LM-168.

-

Tumor Implantation: Subcutaneously implant syngeneic tumor cells (e.g., CT26 or MC38) into immunocompetent mice.

-